Product packaging for Benzyl 3-oxocyclopentylcarbamate(Cat. No.:CAS No. 635311-42-1)

Benzyl 3-oxocyclopentylcarbamate

Cat. No.: B1442155
CAS No.: 635311-42-1
M. Wt: 233.26 g/mol
InChI Key: KCMRCKOQBAJKAG-UHFFFAOYSA-N
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Description

Contextual Significance in Pharmaceutical and Chemical Research

Benzyl (B1604629) 3-oxocyclopentylcarbamate has emerged as a crucial intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors. taylorandfrancis.comgoogle.com CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. oup.com Specifically, it moves cholesteryl esters from high-density lipoprotein (HDL) cholesterol to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol. taylorandfrancis.comoup.com Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels ("good cholesterol") and lowering LDL cholesterol levels ("bad cholesterol"), which is believed to reduce the risk of atherosclerosis and other cardiovascular diseases. taylorandfrancis.comgoogle.comwikipedia.org

The development of CETP inhibitors represents a significant area of pharmaceutical research, with several compounds having undergone extensive clinical trials. taylorandfrancis.com Although some early candidates were discontinued, the therapeutic potential of this class of drugs continues to drive research, with newer generations of CETP inhibitors being developed. oup.comnih.gov Benzyl 3-oxocyclopentylcarbamate serves as a key starting material in the multi-step synthesis of these complex inhibitor molecules, highlighting its importance in medicinal chemistry and drug discovery. The cyclopentanone (B42830) core of this molecule is a versatile scaffold found in various biologically active compounds, further underscoring its relevance in the synthesis of potential therapeutics. scirp.orgontosight.ai

Overview of Structural Features and Synthetic Utility

This compound (CAS Number: 635311-42-1) is a bifunctional molecule possessing both a protected amine and a ketone within a five-membered ring system. bjcardio.co.uk The key structural features are the benzyl carbamate (B1207046) (Cbz) protecting group on the amine, the carbonyl group of the cyclopentanone ring, and the stereocenter at the point of attachment of the carbamate.

Key Structural and Chemical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
CAS Number635311-42-1
AppearancePale yellow and colorless oil scirp.org
¹H NMR (CDCl₃, 400 MHz)7.35 (m, 5H), 5.09 (s, 2H), 4.87 (br, 1H), 4.28 (m, 1H), 2.63 (m, 1H), 2.39-2.15 (m, 4H), 1.86 (m, 1H) scirp.org
¹³C NMR (CDCl₃, 400 MHz)Data available in patent literature scirp.org

The benzyl carbamate (Cbz) group is a widely used protecting group for amines in organic synthesis. total-synthesis.com It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a process known as hydrogenolysis. total-synthesis.com This allows for the selective unmasking of the amine at a later stage in a synthetic sequence. The presence of the ketone functionality on the cyclopentane (B165970) ring provides a reactive site for a wide range of chemical transformations.

The synthetic utility of this compound is demonstrated in its reactions to form precursors for CETP inhibitors. For instance, the ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). taylorandfrancis.comgoogle.com This transformation is a key step in building the core structure of certain CETP inhibitors. taylorandfrancis.comgoogle.com Furthermore, the ketone can be a site for fluorination reactions, for example, using diethylaminosulfur trifluoride (DAST), to introduce fluorine atoms, which can be important for modulating the biological activity of the final drug molecule. nih.gov The reactivity of β-aminoketones, in general, is well-established, with the potential for various C-C and C-N bond-forming reactions. nih.gov

Scope and Objectives of Academic Inquiry

The academic interest in this compound is primarily driven by its role as a versatile building block in the synthesis of medicinally relevant compounds. The convergence of a protected amine and a reactive ketone on a conformationally constrained cyclopentane ring makes it an attractive starting material for creating molecular diversity in drug discovery programs.

The objectives of academic and industrial research involving this compound include:

Development of Efficient Synthetic Routes: A key objective is to devise more efficient and stereoselective methods for the synthesis of this compound itself. This includes exploring novel catalytic methods and greener reaction conditions.

Exploration of its Synthetic Versatility: Researchers are interested in exploring the full range of chemical transformations that can be performed on this molecule. This involves studying the reactivity of both the ketone and the protected amine to generate a library of derivatives.

Synthesis of Novel Bioactive Molecules: A major goal is to utilize this compound as a scaffold to synthesize new classes of compounds with potential therapeutic activities beyond CETP inhibition. The cyclopentane framework is a common motif in natural products and other biologically active molecules. ontosight.aiui.ac.idui.ac.idresearchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing a variety of analogues from this starting material, chemists and pharmacologists can investigate how structural modifications influence biological activity. This is a fundamental aspect of drug design and optimization. The ability to easily modify both the amine and ketone functionalities, as well as the cyclopentane ring, makes this an ideal substrate for such studies.

In essence, this compound is not just an intermediate for a specific drug target but also a valuable tool for the broader exploration of chemical space in the quest for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B1442155 Benzyl 3-oxocyclopentylcarbamate CAS No. 635311-42-1

Properties

IUPAC Name

benzyl N-(3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRCKOQBAJKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of the Benzyl 3 Oxocyclopentylcarbamate Scaffold

Modifications of the Cyclopentanone (B42830) Moiety

The ketone group within the cyclopentanone ring is a key site for chemical manipulation, allowing for a range of transformations that alter the electronic and steric properties of the molecule.

Fluorination Reactions of the Ketone (e.g., with DAST) to Yield Gem-Difluorocyclopentyl Derivatives

The introduction of fluorine atoms into organic molecules can significantly impact their biological activity and physicochemical properties. One common method for the fluorination of ketones is the use of diethylaminosulfur trifluoride (DAST). This reagent facilitates the conversion of the carbonyl group into a geminal difluoride. The reaction of β-keto esters with DAST can also lead to C-C bond cleavage and subsequent fluorination. rsc.org

Radical fluorination techniques offer an alternative approach for benzylic C-H fluorinations without the need for a directing group. beilstein-journals.org Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are capable of fluorine-atom-transfer pathways. beilstein-journals.org While DAST is effective, other fluorinating agents such as NFSI have also been explored, though they may not perform as well in all cases. beilstein-journals.org

The synthesis of gem-(difluorocyclopropyl)amine derivatives has been achieved through the generation of difluorocarbene in the presence of enamines derived from cyclic ketones, resulting in the insertion of a CF2 group to form bicyclic difluorocyclopropylamines. figshare.com

Reductive Transformations of the Oxo Group in Cyclopentanone Derivatives

The oxo group of the cyclopentanone ring can be reduced to a methylene group through several methods, including the Wolff-Kishner and Clemmensen reductions, as well as the hydrogenolysis of thioacetals. libretexts.org The Wolff-Kishner reduction involves the reaction of the ketone with hydrazine to form a hydrazone, which is then heated with a base to yield the corresponding hydrocarbon. libretexts.org

A stereoselective reduction of the ketone can also be achieved. For instance, reduction with DIBAL (diisobutylaluminium hydride) can lead to the formation of the corresponding alcohol with a high degree of stereoselectivity. oregonstate.edu

Alkylation Strategies on Beta-Ketoesters and Related Ketones

The carbon atom alpha to the carbonyl group in β-keto esters is acidic and can be deprotonated to form an enolate, which can then be alkylated. aklectures.comsciencemadness.org This classic method, known as acetoacetic ester synthesis, allows for the introduction of various alkyl groups. nih.gov The reaction is often carried out using an alkoxide base to generate the enolate, followed by reaction with an alkyl halide. aklectures.comsciencemadness.org

Phase-transfer catalysis provides a milder alternative for the alkylation of β-keto esters, allowing the use of weaker bases like anhydrous potassium carbonate. sciencemadness.org Asymmetric alkylation of β-keto esters is a significant challenge, as the product can easily racemize. nih.govresearchgate.net However, methods utilizing palladium-catalyzed asymmetric allylation have been developed to address this issue. nih.gov

Reactions Involving the Carbamate (B1207046) Functionality

The carbamate group, specifically the benzyloxycarbonyl (Cbz) group, serves as a common protecting group for amines and is susceptible to various deprotection strategies. total-synthesis.com

Nucleophilic Deprotection of Carbamates

The benzyloxycarbonyl (Cbz) protecting group is widely used in organic synthesis to protect amines. total-synthesis.comthieme-connect.com While hydrogenolysis is a common method for Cbz deprotection, it is not always compatible with other functional groups present in the molecule. thieme-connect.comchemistryviews.org

A notable method for the nucleophilic deprotection of carbamates involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. chemistryviews.orgorganic-chemistry.orgorganic-chemistry.org This protocol offers a milder alternative to traditional methods and demonstrates good functional group tolerance. chemistryviews.orgorganic-chemistry.org The reaction is believed to proceed via a nucleophilic attack on the benzylic carbon of the Cbz group. chemistryviews.org

This method has been shown to be effective for a variety of Cbz-protected amines, providing the deprotected amines in generally high yields. chemistryviews.org The conditions, typically heating at 75°C in a solvent like N,N-dimethylacetamide (DMAc), are suitable for substrates with sensitive functionalities that might not withstand harsher deprotection methods. chemistryviews.orgorganic-chemistry.org

Structural Diversification through Cyclopentane (B165970) Ring Substitutions (e.g., Allyl Substituents)

The cyclopentane ring can be further functionalized by introducing substituents at various positions. The synthesis of substituted cyclopentanones can be achieved through various catalytic methods. organic-chemistry.org

Allylation of β-keto esters using allylic alcohols can be catalyzed by transition metal complexes, such as those of cobalt, to afford monoallylated products. rsc.org The use of allyliron complexes in cycloaddition reactions has also been employed for the synthesis of cyclopentanoid derivatives. rsc.org These methods provide a route to introduce allyl groups onto the cyclopentane scaffold, further diversifying the available chemical space.

Applications in Medicinal Chemistry and Target Oriented Synthesis

Role as a Key Intermediate for Therapeutically Active Compounds

The application of this carbamate (B1207046) spans multiple therapeutic areas, underscoring its adaptability in drug design and development.

Elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for atherosclerosis, a leading cause of cardiovascular disease. researchgate.net Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in cholesterol metabolism by transferring cholesteryl esters from high-density lipoprotein (HDL) to LDL. nih.gov Inhibition of CETP is therefore a promising strategy for raising HDL cholesterol levels and potentially reducing the risk of cardiovascular events. nih.govnih.gov

Benzyl (B1604629) 3-oxocyclopentylcarbamate serves as a precursor in the synthesis of novel CETP inhibitors. For instance, research has focused on designing and synthesizing various benzamide (B126) derivatives that show potent CETP inhibitory activity. nih.govresearchgate.net In these synthetic pathways, the core structure provided by Benzyl 3-oxocyclopentylcarbamate is elaborated to create molecules that can effectively bind to the CETP active site. scielo.brscielo.br Docking studies have shown that these compounds fit within the hydrophobic binding cleft of CETP, a key interaction for inhibition. researchgate.netresearchgate.net The development of CETP inhibitors like torcetrapib, dalcetrapib, evacetrapib, and anacetrapib, although met with mixed clinical success, has paved the way for newer agents with improved profiles. nih.govnih.gov

Table 1: Examples of CETP Inhibitors and their Development Status

Inhibitor Development Status Key Findings
Torcetrapib Terminated Increased off-target adverse effects. nih.gov
Dalcetrapib Terminated Insufficient efficacy. nih.govnih.gov
Evacetrapib Terminated Insufficient efficacy. nih.gov
Anacetrapib Showed lower side effects and improved lipid profiles. nih.govscielo.br Reduced risk of major coronary events.

| Obicetrapib | Under evaluation | Designed for the treatment of dyslipidemia. nih.gov |

This table is for illustrative purposes and does not imply direct synthesis from this compound for all listed compounds, but rather the class of molecules it helps create.

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are found in several types of cancer, including acute myeloid leukemia (AML) and cholangiocarcinoma. nih.govnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate, which contributes to tumorigenesis. Therefore, inhibitors of mutant IDH1/2 are a targeted therapy for these cancers.

The synthesis of small molecule inhibitors targeting mutant IDH enzymes can utilize intermediates derived from or analogous to this compound. The development of drugs like ivosidenib (B560149) (AG-120), a potent inhibitor of mutant IDH1, has shown significant clinical benefit in patients with advanced, previously treated IDH1-mutant cholangiocarcinoma and relapsed or refractory AML. nih.govnih.gov Preclinical studies have also suggested that combining IDH1 inhibitors with standard chemotherapy can lead to improved efficacy. nih.gov

Autophagy is a cellular process of degradation and recycling of cellular components, which can be exploited by cancer cells to survive under stress. nih.gov Inhibition of this protective autophagy is a promising strategy to enhance the efficacy of cancer therapies. nih.gov Small molecules that inhibit autophagy often target key kinases in the autophagy pathway, such as ULK1 and PI3K. nih.gov

While direct synthesis of widely known autophagy inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) may not involve this compound, the structural motifs present in this compound are relevant to the design of novel kinase inhibitors, some of which may target autophagy-related pathways. For instance, the development of inhibitors for the PI3K/AKT/mTOR pathway, a central regulator of autophagy, involves scaffolds that can be accessed through intermediates like this compound. nih.govnih.gov

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk This has made them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. ed.ac.uk

This compound's structure is a valuable starting point for creating diverse kinase inhibitor scaffolds. The cyclopentyl ring can be functionalized to interact with specific pockets in the kinase active site, while the carbamate provides a handle for further synthetic modifications. This versatility allows for the generation of libraries of compounds for screening against various kinase targets. Research has led to the approval of over 80 kinase inhibitors for a range of indications. ed.ac.uk For example, benzothiazole-containing compounds have shown potency against p38α MAPK, a kinase implicated in inflammatory diseases and cancer. nih.gov

The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. nih.govnih.gov Antagonists of orexin receptors are a novel class of hypnotics for the treatment of insomnia. nih.gov

The synthesis of orexin receptor antagonists has involved the use of intermediates that share structural similarities with this compound. The development of dual orexin receptor antagonists like almorexant (B167863) and suvorexant has demonstrated the therapeutic potential of targeting this system. nih.govnih.gov The cyclopentyl moiety can be incorporated into the final structure to optimize properties such as solubility and CNS permeability. nih.gov

The Janus kinase (JAK) family of enzymes is critical for signaling by a wide range of cytokines and growth factors, playing a key role in the immune system. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. nih.gov Consequently, JAK inhibitors have emerged as an important class of drugs for these conditions. nih.gov

The development of JAK inhibitors, such as tofacitinib, baricitinib, and upadacitinib, has transformed the treatment of rheumatoid arthritis and other inflammatory disorders. nih.govnih.govnih.gov The synthesis of analogs of these drugs often involves the exploration of different chemical scaffolds to improve selectivity and reduce off-target effects. Cyclopentylcarbamate analogs, derived from intermediates like this compound, can be synthesized to probe the structure-activity relationships of JAK inhibitors. nih.gov For instance, the highly selective JAK1 inhibitor, ivarmacitinib, has shown promise in clinical trials for rheumatoid arthritis. medscape.com

Table 2: Mentioned Compounds

Compound Name
This compound
Torcetrapib
Dalcetrapib
Evacetrapib
Anacetrapib
Obicetrapib
Ivosidenib (AG-120)
Chloroquine
3-Methyladenine
Almorexant
Suvorexant
Tofacitinib
Baricitinib
Upadacitinib
Ivarmacitinib
Benzyl isothiocyanate
Sorafenib
Ruxolitinib
Fedratinib
Peficitinib
Abrocitinib
Erlotinib
Olmitinib
Cytarabine
Gemcitabine
Xeloda
5-Fluorouracil
Wortmannin
LY294002
Bafilomycin A1
Hydroxychloroquine

Intermediate for Arginase Inhibitors (via Benzyl 3-allyl-4-oxocyclopentylcarbamate Analog)

This compound serves as a key starting material for the synthesis of more complex analogs aimed at inhibiting arginase, a metalloenzyme involved in the urea (B33335) cycle. nih.gov The development of arginase inhibitors is a significant area of research for various diseases, including cardiovascular disorders and cancer. nih.govgoogle.com

The synthesis of a Benzyl 3-allyl-4-oxocyclopentylcarbamate analog represents a critical step in elaborating the core structure. This transformation introduces an allyl group, which can serve as a handle for further functionalization or as a key interacting moiety with the target enzyme. The general synthetic approach involves the regioselective allylation of the ketone on the cyclopentyl ring. This is typically achieved by forming an enolate from this compound, which is then reacted with an allyl halide, such as allyl bromide.

This allylated intermediate is a versatile precursor for a range of arginase inhibitors. The allyl group can undergo various chemical transformations, including oxidation, hydroboration, or metathesis, to introduce diverse functionalities designed to bind within the active site of arginase. nih.gov

Reactant Reagent(s) Product Purpose of Transformation
This compound1. Base (e.g., LDA) 2. Allyl bromideBenzyl 3-allyl-4-oxocyclopentylcarbamate analogIntroduction of an allyl group for further diversification into potential arginase inhibitors.

Structure-Activity Relationship (SAR) and Ligand Design Considerations

The design of effective enzyme inhibitors based on the this compound scaffold relies heavily on understanding the structure-activity relationships (SAR). Both the cyclopentyl core and the carbamate functional group play crucial roles in how the molecule interacts with its biological target, and modifications to either can dramatically alter binding affinity and biological activity. google.com

Impact of Cyclopentyl Moiety Modifications on Biological Activity

The cyclopentyl ring of this compound provides a rigid scaffold that correctly orients the functional groups for interaction with a target's binding site. Modifications to this ring are a key strategy in optimizing inhibitor potency and selectivity. google.com

Research findings indicate that the nature and position of substituents on the cycloalkyl ring are critical. For instance, in the context of arginase inhibitors, the size and substitution pattern of the ring can influence how the molecule fits within the enzyme's active site. google.com

Key Modifications and Their Potential Impact:

Ring Size: Expanding or contracting the ring (e.g., to cyclohexyl or cyclobutyl) alters the distances and angles between key binding groups, which can either improve or diminish binding affinity. google.com

Substitution: Introducing substituents, such as the allyl group in the Benzyl 3-allyl-4-oxocyclopentylcarbamate analog, can provide additional hydrophobic or hydrogen-bonding interactions. The stereochemistry of these substituents is often critical for achieving optimal contact with the enzyme.

Conformation: The inherent conformational preferences of the substituted cyclopentyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Modification to Cyclopentyl Moiety Rationale Potential Effect on Biological Activity
Introduction of alkyl or aryl groupsTo probe hydrophobic pockets in the binding site.May increase binding affinity and selectivity.
Addition of hydrogen-bond donors/acceptorsTo form specific hydrogen bonds with amino acid residues.Can significantly enhance potency.
Alteration of stereochemistryTo achieve a better geometric fit within the active site.Can lead to large differences in activity between stereoisomers.

Role of the Carbamate Group in Molecular Recognition and Binding Affinity

The carbamate group is a cornerstone of the molecule's design, serving multiple functions in molecular recognition and binding. nih.govacs.org It is often used in medicinal chemistry as a stable bioisostere of a peptide bond. nih.govacs.org

The carbamate functionality possesses both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the carbonyl oxygen), allowing it to form directed intermolecular hydrogen bonds with amino acid residues in an enzyme's active site. nih.govacs.org This dual nature is critical for anchoring the ligand. Furthermore, the resonance within the carbamate group imparts a degree of planarity and conformational rigidity, which helps to pre-organize the molecule for binding, and the benzyl group provides a bulky, hydrophobic element that can engage in favorable van der Waals or π-stacking interactions. nih.gov

Feature of Carbamate Group Interaction Type Significance in Binding
N-H GroupHydrogen-Bond DonorAnchors the molecule to backbone or side-chain acceptors (e.g., Asp, Glu, carbonyls). nih.gov
Carbonyl Oxygen (C=O)Hydrogen-Bond AcceptorForms hydrogen bonds with backbone or side-chain donors (e.g., Arg, Lys, Asn). nih.govacs.org
Benzyl GroupHydrophobic/π-StackingInteracts with nonpolar or aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
Overall StructureConformational RigidityReduces the entropic cost of binding, leading to higher affinity. acs.org

Synthetic Challenges in Target-Oriented Compound Library Generation

While this compound is a useful starting point, the generation of a diverse library of analogs for SAR studies presents several synthetic hurdles. These challenges must be overcome to efficiently explore the chemical space around the core scaffold.

Key Synthetic Challenges:

Chemoselectivity: The molecule contains both a ketone and a carbamate. Many reagents could potentially react with both functional groups. For example, harsh reducing agents could reduce the ketone and also cleave the benzyl carbamate. Synthetic routes must employ selective reagents that modify one site without affecting the other.

Stereocontrol: Reactions performed on the cyclopentyl ring, such as the addition of a nucleophile to the ketone, will generate a new stereocenter. This often results in a mixture of diastereomers that can be difficult to separate. Developing asymmetric syntheses to control the formation of the desired stereoisomer is a significant challenge that is crucial for producing enantiomerically pure final compounds, as biological activity is often highly dependent on stereochemistry.

Protecting Group Manipulation: The benzyl carbamate serves as a protecting group for the amine. Its removal, typically via hydrogenolysis, must be planned carefully. The conditions for deprotection must be compatible with other functional groups introduced onto the molecule during the synthesis. Conversely, the carbamate must remain stable throughout all preceding synthetic steps.

Purification: The generation of compound libraries often involves parallel synthesis, which can lead to issues with reaction fidelity and byproduct formation. The purification of individual compounds from a library, typically requiring high-throughput chromatography, can be a bottleneck in the drug discovery process.

Advanced Research Perspectives and Methodological Advancements

Chemoenzymatic and Stereoselective Synthesis of Chiral Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical industry has propelled the development of stereoselective synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, have emerged as powerful tools for accessing chiral derivatives of benzyl (B1604629) 3-oxocyclopentylcarbamate.

A notable chemoenzymatic strategy involves the use of enoate reductases for the asymmetric reduction of a precursor, (S)-4-(hydroxymethyl)cyclopent-2-enone, to yield (3R)-3-(hydroxymethyl) cyclopentanone (B42830). nih.gov This key intermediate can then be further elaborated through chemical steps to afford chiral cyclopentane (B165970) derivatives. For instance, a study demonstrated the use of CrS enoate reductase from Thermus scotoductus SA-01, coupled with an enzymatic NADH regeneration system, to achieve complete conversion of the starting material. nih.gov This highlights the potential of biocatalysis in producing enantiomerically enriched building blocks.

Furthermore, the stereoselective synthesis of related chiral cyclopentenones, which are precursors to carbocyclic nucleosides, has been achieved on a large scale starting from D-ribose. nih.gov These methods often rely on key steps like stereoselective Grignard reactions and oxidative rearrangements to establish the desired chirality. The development of such robust stereoselective routes is crucial for the synthesis of complex and biologically active target molecules.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations

Recent advancements in catalysis have provided innovative methods for the functionalization of cyclopentanone rings, enhancing both the efficiency and selectivity of chemical transformations.

One significant area of research is the catalytic activation of otherwise inert C-C bonds in cyclopentanones. A rhodium-based catalytic system, in conjunction with an N-heterocyclic carbene (NHC) ligand and an amino-pyridine co-catalyst, has been shown to effectively activate the C-C bond in 3-aryl cyclopentanones. nih.gov This strategy allows for the synthesis of functionalized α-tetralones, which are important structural motifs in organic synthesis. nih.gov

Dual Lewis acidic cooperative catalytic systems have also been developed for the synthesis of enantioenriched cyclopentanones from donor-acceptor cyclopropanes and ketenes. digitellinc.com This one-pot reaction approach benefits from readily available starting materials and scalable conditions. digitellinc.com Additionally, multicatalytic cascade sequences, combining secondary amine catalysis with N-heterocyclic carbene catalysis, have been employed for the asymmetric synthesis of densely functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.gov

The following table summarizes some of the novel catalytic systems used for cyclopentanone transformations:

Catalyst SystemTransformationSubstratesProductsReference
Rhodium/NHC/Amino-pyridineC-C Bond Activation3-Aryl CyclopentanonesFunctionalized α-Tetralones nih.gov
Dual Lewis Acids[3+2] CycloadditionDonor-Acceptor Cyclopropanes, KetenesEnantioenriched Cyclopentanones digitellinc.com
Secondary Amine/NHCMichael Addition/Intramolecular Benzoin Reaction1,3-Dicarbonyls, α,β-Unsaturated AldehydesDensely Functionalized Cyclopentanones nih.gov

Integration into Modern Drug Discovery Paradigms (e.g., Fragment-Based Approaches, Combinatorial Chemistry)

The structural features of benzyl 3-oxocyclopentylcarbamate make it an attractive scaffold for modern drug discovery strategies like fragment-based drug design (FBDD) and combinatorial chemistry.

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to create more potent lead compounds. nih.gov The cyclopentanone ring system, present in this compound, is a common motif in known drugs and natural products, making it a valuable starting point for fragment screening. The carbamate (B1207046) functionality offers a point for diversification, allowing for the synthesis of a library of related fragments to explore the chemical space around a target's binding site.

Combinatorial chemistry aims to rapidly synthesize large libraries of compounds for high-throughput screening. The versatility of the this compound scaffold lends itself well to this approach. The ketone and the protected amine can be independently functionalized, allowing for the generation of a diverse set of derivatives. For example, the ketone can undergo aldol (B89426) condensations to introduce new substituents. ui.ac.idresearchgate.net This modularity is key to creating compound libraries with a wide range of structural and functional diversity.

Computational Chemistry and Molecular Modeling for Rational Design and Reaction Prediction

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules and reactions. These methods are increasingly applied to the study of carbamates and cyclopentanone derivatives to guide rational design and optimize reaction conditions.

Density Functional Theory (DFT) calculations are frequently used to investigate the conformational landscape of carbamates. chemrxiv.orgchemrxiv.org These studies provide insights into the preferred geometries and intramolecular interactions that govern the molecule's reactivity. For instance, computational studies on ethyl benzyl carbamates have been used to predict vibrational frequencies and optimize molecular structures. researchgate.netscirp.org

Molecular modeling can also be used to elucidate reaction mechanisms. For example, DFT calculations have been employed to understand the mechanism of rhodium-catalyzed C-C bond activation in cyclopentanones, revealing the involvement of a rhodium-bridged bicyclic intermediate. nih.gov Such computational insights are invaluable for the rational design of more efficient and selective catalysts.

The following table highlights some computational methods and their applications in studying related compounds:

Computational MethodApplicationCompound ClassFindingsReference
DFT (B3LYP)Conformational Analysis, Vibrational FrequenciesCarbamatesElucidation of stable conformers and intramolecular interactions. chemrxiv.orgchemrxiv.org
HF/6-31+G(d)Geometric OptimizationEthyl Benzyl CarbamatesPrediction of molecular structures and properties. researchgate.netscirp.org
DFTMechanistic StudiesCyclopentanone DerivativesElucidation of reaction pathways and intermediates in catalytic transformations. nih.gov

Future Prospects as a Versatile Synthetic Scaffold in Chemical Biology

The this compound scaffold holds significant promise for applications in chemical biology, where small molecules are used to probe and manipulate biological systems. Its inherent structural features and the potential for diverse functionalization make it an ideal starting point for the development of chemical probes and bioactive molecules.

The strategy of "scaffold hopping," where the core structure of a known bioactive molecule is replaced with a different but functionally similar scaffold, is a common approach in medicinal chemistry. mdpi.comunipa.it The cyclopentanone ring of this compound can serve as a bioisosteric replacement for other cyclic systems in known drugs, potentially leading to compounds with improved properties. The aminothiaindanone heterocycle, for example, has been explored as a scaffold of interest in medicinal chemistry, offering opportunities for introducing three-point chemical diversity. researchgate.net

Furthermore, the ability to introduce various functional groups onto the cyclopentanone ring allows for the synthesis of molecules with tailored biological activities. For instance, derivatives of cyclopentanone have been synthesized and shown to possess antioxidant and anti-inflammatory properties. ui.ac.id This versatility positions this compound and its derivatives as valuable tools for exploring complex biological processes and for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of benzyl 3-oxocyclopentylcarbamate?

  • Methodological Answer : Begin with a carbamate-forming reaction between 3-oxocyclopentylamine and benzyl chloroformate under Schotten-Baumann conditions. Key parameters to optimize include reaction temperature (0–5°C for controlled exothermic reactions), stoichiometric ratios (1:1.2 amine-to-chloroformate), and pH control (maintain pH 9–10 with aqueous sodium bicarbonate). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water gradient). Post-synthesis, isolate the product via liquid-liquid extraction (dichloromethane/water) and purify using column chromatography. Safety protocols (e.g., PPE, fume hood) are critical due to reactive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the benzyl group (δ 7.3–7.5 ppm for aromatic protons) and the carbamate carbonyl (δ 155–160 ppm in 13C^{13}\text{C} NMR).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and assess purity (>95% by area under the curve).
  • Melting Point : Compare observed values with literature data (if available) to detect impurities.
    Cross-reference with safety data sheets for handling precautions, especially for hygroscopic or light-sensitive batches .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) to assess degradation pathways (e.g., cyclopentanone formation via retro-aldol reactions). Monitor via HPLC for purity loss >5% over 30 days. Avoid exposure to strong acids/bases or oxidizing agents, as these may cleave the carbamate bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., over-alkylation or hydrolysis). Perform kinetic studies using in situ IR or 19F^{19}\text{F} NMR (if fluorinated analogs are used) to track intermediate formation. For example, if competing pathways occur (e.g., amine vs. ketone reactivity), employ protecting groups (e.g., silyl ethers for the 3-oxo group) to suppress undesired routes. Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density at the carbamate carbonyl. Compare Fukui indices to identify nucleophilic/electrophilic hotspots. For instance, the 3-oxocyclopentyl group’s electron-withdrawing nature may increase electrophilicity at the carbamate carbon, favoring aminolysis. Validate predictions with experimental kinetics (e.g., pseudo-first-order rate constants in amine solutions) .

Q. How can researchers design assays to evaluate this compound’s potential as a prodrug scaffold?

  • Methodological Answer : Develop enzymatic hydrolysis assays using esterases (e.g., porcine liver esterase) or plasma esterases to mimic in vivo activation. Monitor release of the active metabolite (3-oxocyclopentylamine) via LC-MS/MS. Assess cytotoxicity in cell lines (e.g., HepG2) using MTT assays, comparing prodrug vs. free drug IC50_{50} values. Include controls for benzyl alcohol byproducts to rule out off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Benzyl 3-oxocyclopentylcarbamate
Reactant of Route 2
Benzyl 3-oxocyclopentylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.